molecular formula C13H16O B14447670 4-Hexen-3-one, 5-methyl-1-phenyl- CAS No. 76837-21-3

4-Hexen-3-one, 5-methyl-1-phenyl-

Cat. No.: B14447670
CAS No.: 76837-21-3
M. Wt: 188.26 g/mol
InChI Key: TVIOZRKUSKDEHX-UHFFFAOYSA-N
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Description

4-Hexen-3-one, 5-methyl-1-phenyl- is an organic compound with the molecular formula C13H16O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and an aliphatic chain. This compound is known for its unique structure, which combines both aromatic and aliphatic characteristics, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-3-one, 5-methyl-1-phenyl- typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by acids such as 1,3-disulfonic acid imidazolium tetrachloroaluminate. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-Hexen-3-one, 5-methyl-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hexen-3-one, 5-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Hexen-3-one, 5-methyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hexen-3-one, 5-methyl-1-phenyl- involves its interaction with various molecular targets. The carbonyl group can act as an electrophile, participating in nucleophilic addition reactions. The phenyl group can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological molecules and pathways. These interactions can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    4-Hexen-3-one: Lacks the phenyl group, making it less aromatic.

    5-Methyl-4-hexen-3-one: Similar structure but without the phenyl group.

    1-Phenyl-1-hexen-3-one: Similar structure but lacks the methyl group.

Uniqueness

4-Hexen-3-one, 5-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a methyl group, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

76837-21-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5-methyl-1-phenylhex-4-en-3-one

InChI

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

TVIOZRKUSKDEHX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC1=CC=CC=C1)C

Origin of Product

United States

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